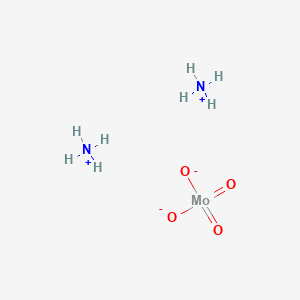
Diammonium molybdate
説明
Diammonium molybdate (DAM) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has the chemical formula (NH4)2MoO4. DAM is an important reagent in the field of analytical chemistry and is used in the synthesis of other compounds.
科学的研究の応用
Crystal Structure Characterization
Diammonium molybdate and its derivatives are used in crystallography for understanding complex molecular structures. For example, the structure of propane-1,3-diammonium molybdate, a salt formed by the reaction of propane-1,3-diamine and molybdenum trioxide, features a compact three-dimensional packing facilitated by an extensive network of hydrogen bonds (Wane et al., 2019). Similarly, diammonium tetramolybdate consists of puckered layers formed from self-assembled chains of tetrameric units, providing insights into the hydrogen bonding and structural configuration of complex inorganic compounds (Briceño & Atencio, 2004).
NMR Spectroscopy
Diammonium molybdate plays a crucial role in spectroscopy. The 14N magic-angle spinning (MAS) NMR spectroscopy of ammonium ions in various ammonium molybdates offers high-resolution features that characterize crystal structures through quadrupole coupling parameters. This technique is pivotal in distinguishing different polymorphs and assessing the decomposition of ammonium molybdates in humid air (Hove et al., 2006).
Electrochemical Energy Storage
Diammonium molybdate is instrumental in the development of electrochemical energy storage devices. The synthesis of metal phosphide nanoparticles embedded within a nitrogen-doped carbon matrix involves diammonium hydrogen phosphate and metal salts like ammonium molybdate. These materials serve as highly active, stable, noble metal-free electrocatalysts for the hydrogen evolution reaction, highlighting the potential of diammonium molybdate in renewable energy-related applications (Gao et al., 2016).
Raman Spectroscopy
The spectroscopic properties of diammonium molybdate are exploited in Raman spectroscopy for the identification of various species in solutions. It enables the distinction between tetrahedral monomolybdate(VI) and other related species, providing a cost-effective and convenient method for substance identification and structural analysis (Morajkar & Srinivasan, 2020).
Trace Element Analysis in Biological Systems
The use of diammonium molybdate extends to biological systems where it serves as a trace element. For instance, a genetically encoded FRET-based nanosensor was developed to study the real-time dynamics of molybdate in living animal cells, demonstrating its importance in cellular metabolism and signaling pathways (Nakanishi et al., 2013).
Visual Sensing and Analytical Applications
In analytical chemistry, diammonium molybdate finds applications in visual sensing. A novel approach was developed for the visual detection of molybdate in aqueous media with high sensitivity and selectivity. This method is based on the catalytic formation of iodine and iodine-mediated etching of gold nanorods, demonstrating the potential of diammonium molybdate in environmental monitoring and analysis (Zhang et al., 2015).
Catalytic and Chemical Interactions
Diammonium molybdate is also involved in enhancing the catalytic properties of hydrotreating catalysts. The interaction with chelating agents significantly affects the catalytic performance, indicating its role in industrial chemical processes and catalyst optimization (Mazoyer et al., 2008).
特性
IUPAC Name |
diazanium;dioxido(dioxo)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUPEJJSWDHEBO-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
[NH4]2MoO4, H8MoN2O4 | |
| Record name | Ammonium orthomolybdate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_orthomolybdate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051654 | |
| Record name | Ammonium molybdate(VI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium molybdate is a white to greenish-yellow solid. Sinks and mixes with water. (USCG, 1999), Liquid, White lumps or powder; Partially soluble in water; [MSDSonline] | |
| Record name | AMMONIUM MOLYBDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8275 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
1.4 at 68 °F 2.398 (USCG, 1999) - Denser than water; will sink | |
| Record name | AMMONIUM MOLYBDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Ammonium molybdate | |
CAS RN |
12027-67-7, 13106-76-8 | |
| Record name | AMMONIUM MOLYBDATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8251 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diammonium molybdate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdate (MoO42-), ammonium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium molybdate(VI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium molybdate(VI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)


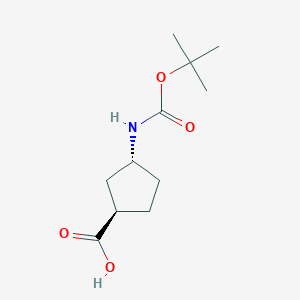
![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)


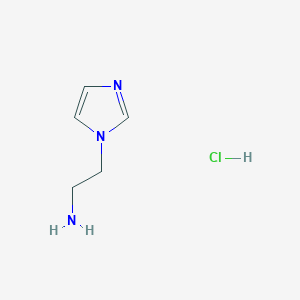
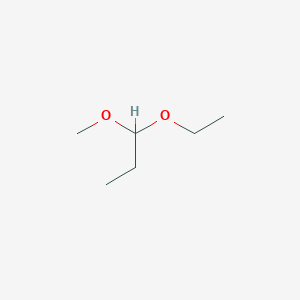
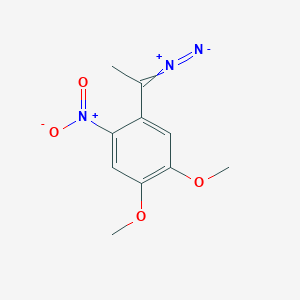
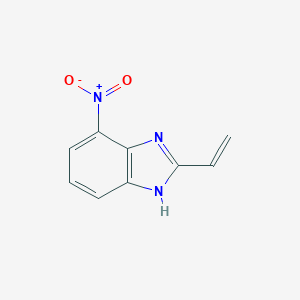
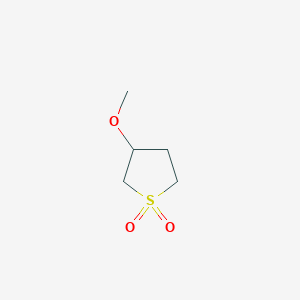
![1,4-Dioxa-7-thiaspiro[4.4]nonane](/img/structure/B141376.png)
